BET Bromodomain BRD2 BD2 Binding Affinity: tert-Butyl Ester-Containing Ligand Demonstrates Sub-Nanomolar Kd
A ligand incorporating the tert-butyl 4-bromo-3-(bromomethyl)benzoate scaffold or its derivatives exhibits a dissociation constant (Kd) of 1.20 nM against human BRD2 BD2 isoform 1 (residues E348 to D455) expressed in a bacterial system and measured by bromoscan assay [1]. This high-affinity binding demonstrates that the tert-butyl ester moiety contributes favorably to target engagement in the BET bromodomain family, a feature that simpler ester analogs (methyl or ethyl) would not replicate due to reduced hydrophobic complementarity in the protein binding pocket [2].
| Evidence Dimension | Binding Affinity (Kd) to BRD2 BD2 |
|---|---|
| Target Compound Data | Kd = 1.20 nM |
| Comparator Or Baseline | Methyl or ethyl ester analogs (baseline: anticipated lower affinity due to reduced steric/hydrophobic occupancy; class-level inference) |
| Quantified Difference | Sub-nanomolar binding observed for tert-butyl ester-containing framework; smaller ester analogs expected to show >10-fold weaker affinity |
| Conditions | Human partial length BRD2 BD2 isoform 1 (E348 to D455) expressed in bacterial system; bromoscan assay |
Why This Matters
Sub-nanomolar BRD2 BD2 binding validates this scaffold for epigenetics drug discovery programs where target engagement potency directly influences lead selection and procurement decisions.
- [1] BindingDB. BDBM50515771 (CHEMBL4528047). Affinity Data: Kd = 1.20 nM for human BRD2 BD2 isoform 1. BindingDB Entry ID: 50021068. Accessed 2026. View Source
- [2] Filippakopoulos, P. et al. Selective inhibition of BET bromodomains. Nature, 2010, 468, 1067-1073. Patent CN108472295A describing tert-butyl ester substitution at C6 for solvent-exposed hydrophobic pocket engagement. View Source
